Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate is an organic compound classified as a morpholine derivative. Its molecular formula is , and it has a molecular weight of approximately 266.25 g/mol. This compound features a morpholine ring substituted with a nitrophenyl group and a methyl ester at the carboxylic acid position, which contributes to its unique chemical properties and potential biological activities .
The compound's structure can be represented by the following InChI key: KQFMYMIZSUXILO-LLVKDONJSA-N, and its SMILES notation is COC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)[N+](=O)[O-] . The presence of the nitrophenyl group allows for participation in various
These reactions highlight the compound's potential utility in synthesizing more complex organic molecules.
Research into the biological activity of Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate suggests potential antimicrobial and anticancer properties. The nitrophenyl moiety may interact with various biological targets, influencing cellular processes through enzyme inhibition or receptor modulation. The morpholine ring enhances binding affinity towards biological targets, making this compound a subject of interest in medicinal chemistry .
The synthesis of Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate typically involves several key steps:
In industrial settings, these processes may be scaled up using continuous flow reactors to improve yield and purity.
Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate has various applications across multiple fields:
Studies have shown that Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate interacts with specific molecular targets, which may include enzymes and receptors involved in critical biological pathways. The nitrophenyl group can participate in redox reactions, while the morpholine ring may enhance selectivity and binding affinity towards these targets. Understanding these interactions is crucial for developing therapeutic applications.
Several compounds share structural similarities with Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(2-methyl-4-nitrophenyl)morpholine | Contains a methyl substitution on the phenyl ring | |
| Phenyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate | Features a phenyl substitution instead of methyl | |
| 4-(aminophenyl)morpholine | Lacks nitro group; focuses on amino functionality |
Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate is unique due to its combination of the morpholine structure with both a nitrophenyl substituent and a methyl ester group. This configuration enhances its reactivity and potential interactions in biological systems compared to similar compounds that may lack one or more of these functional groups .